2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)-N,N-dimethylethan-1-amine
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Overview
Description
2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)-N,N-dimethylethan-1-amine is a complex organic compound that features a brominated pyrrolo[2,1-f][1,2,4]triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)-N,N-dimethylethan-1-amine can be achieved through several synthetic routesThe reaction conditions typically involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane (DCM) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)-N,N-dimethylethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine site, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Substitution: Sodium methoxide in methanol at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions typically result in the replacement of the bromine atom with the nucleophile.
Scientific Research Applications
2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)-N,N-dimethylethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)-N,N-dimethylethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
- 2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-7-yl)ethanamine
- 5-Pyrimidinemethanamine, 2-[4-(6-bromopyrrolo[2,1-f][1,2,4]triazin-4-yl)-1-piperazinyl]-α-(4-fluorophenyl)-α-methyl-, (αS)-
Uniqueness
2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)-N,N-dimethylethan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H13BrN4 |
---|---|
Molecular Weight |
269.14 g/mol |
IUPAC Name |
2-(5-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C10H13BrN4/c1-14(2)5-4-10-12-7-9-8(11)3-6-15(9)13-10/h3,6-7H,4-5H2,1-2H3 |
InChI Key |
PDGAVBCSUVWWGL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1=NN2C=CC(=C2C=N1)Br |
Origin of Product |
United States |
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